

Deferitazole's Impact on Serum Ferritin: A Comparative Analysis for Researchers

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Compound of Interest		
Compound Name:	Deferitazole	
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For scientists and professionals in drug development, understanding the efficacy of novel iron chelators is paramount. This guide provides a comparative analysis of **Deferitazole** (also known as FBS0701 and SPD602) and its effect on serum ferritin levels, benchmarked against established iron chelating agents: Deferasirox, Deferiprone, and Deferoxamine. This objective overview is supported by available experimental data and detailed methodologies to aid in research and development decisions.

Quantitative Comparison of Iron Chelator Efficacy

The following table summarizes the effects of **Deferitazole** and other iron chelators on markers of iron overload. While direct comparative studies including **Deferitazole** are limited, data from individual clinical trials provide insights into its potential efficacy.



Iron Chelator	Dosage	Treatment Duration	Key Efficacy Endpoint	Study Population	Citation
Deferitazole (FBS0701)	14.5 mg/kg/day	24 weeks	Mean Change in Liver Iron Concentratio n (LIC): +3.1 mg/g (dry weight)	Adults with transfusional iron overload	[1]
29 mg/kg/day	24 weeks	Mean Change in Liver Iron Concentratio n (LIC): -0.3 mg/g (dry weight)	Adults with transfusional iron overload	[1]	
Deferasirox	5 mg/kg/day	48 weeks	Median Decrease in Serum Ferritin: 63.5%	Patients with HFE-related hereditary hemochromat osis	
10 mg/kg/day	48 weeks	Median Decrease in Serum Ferritin: 74.8%	Patients with HFE-related hereditary hemochromat osis		
15 mg/kg/day	48 weeks	Median Decrease in Serum Ferritin: 74.1%	Patients with HFE-related hereditary hemochromat osis		
20 mg/kg/day	24 weeks	Geometric Mean Change in	Transfusion- dependent thalassemia	[2]	•



		Serum Ferritin: -153 ng/mL (Dispersible Tablet)	or lower-risk myelodysplas tic syndromes		
14 mg/kg/day	24 weeks	Geometric Mean Change in Serum Ferritin: -431 ng/mL (Film- Coated Tablet)	Transfusion- dependent thalassemia or lower-risk myelodysplas tic syndromes	[2]	
Deferiprone	75-99 mg/kg/day	Up to 3 years	Mean Decrease in Serum Ferritin: 1016 μg/L (at year 3)	Patients with sickle cell disease or other anemias	[3]
Deferoxamin e	40 mg/kg/day, 5 days/week	48 weeks	Change in Liver Iron Concentratio n (LIC): from 7.9 to 5.9 mg Fe/g dw	Adults with transfusional hemosiderosi s	[4]
Combination Therapy (Deferiprone + Deferoxamin e)	DFP: 75 mg/kg/day, DFO: 40 mg/kg/day, 5 days/week	Not Specified	More effective in reducing total body iron load than monotherapy	Not Specified	[5]

Note: Direct comparison of serum ferritin reduction across different studies should be done with caution due to variations in study populations, baseline iron overload, and methodologies. Liver Iron Concentration (LIC) is another key indicator of total body iron stores.



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key clinical trials investigating **Deferitazole** and other iron chelators.

Deferitazole (FBS0701) Phase 2 Study (NCT01186419)

- Objective: To assess the safety, tolerability, and pharmacodynamics of FBS0701 in adults with transfusional iron overload.[1]
- Study Design: A 24-week, multicenter, randomized, open-label study.[1]
- Participants: 51 patients with transfusional iron overload were stratified by transfusional iron intake and randomized to two dose groups.[1]
- Intervention: Patients received either 14.5 mg/kg/day or 29 mg/kg/day of FBS0701 orally once daily.[1]
- Primary Outcome Measures: Safety and tolerability were the primary objectives.[1]
- Secondary Outcome Measures: Pharmacodynamic assessments included the change in Liver Iron Concentration (LIC) measured by R2 MRI (FerriScan).[1]
- Key Assessments: Safety monitoring included recording of adverse events, clinical laboratory tests (including serum creatinine and transaminases). Efficacy was primarily assessed by the change in LIC from baseline to week 24.[1]

Deferasirox in Hereditary Hemochromatosis Study

- Objective: To assess the safety and efficacy of Deferasirox in reducing iron burden in patients with HFE-related hereditary hemochromatosis.
- Study Design: A phase 1/2, dose-escalation trial consisting of a 24-week core phase and a 24-week extension phase.
- Participants: Patients with HFE-related hereditary hemochromatosis requiring de-ironing based on elevated serum ferritin levels.



- Intervention: Patients received starting doses of 5, 10, or 15 mg/kg/day of Deferasirox. Dose escalation was guided by safety and efficacy data.
- Primary Outcome Measures: Safety of Deferasirox therapy.
- Secondary Outcome Measures: The effect of Deferasirox therapy on serum ferritin levels.
- Key Assessments: Safety was assessed through monitoring of adverse events and regular laboratory tests. Serum ferritin levels were measured at baseline and throughout the study to evaluate efficacy.

Deferiprone in Sickle Cell Disease and Other Anemias (FIRST and FIRST-EXT Studies)

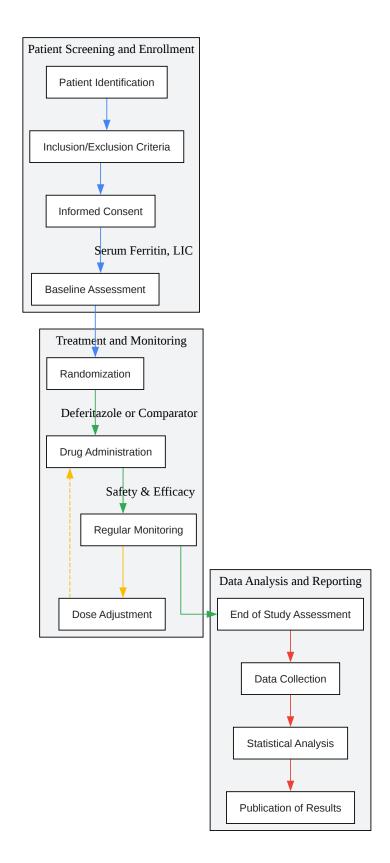
- Objective: To evaluate the long-term safety, tolerability, and efficacy of Deferiprone for up to 3 years in treating iron overload in people with sickle cell disease or other anemias.[3]
- Study Design: An open-label extension study (FIRST-EXT) following a 12-month randomized, non-inferiority study (FIRST) comparing Deferiprone to Deferoxamine.[3]
- Participants: Patients with sickle cell disease or other anemias with transfusional iron overload.[3]
- Intervention: Permitted doses of Deferiprone ranged from 75 to 99 mg/kg per day.[3]
- Primary Outcome Measures: Safety.[3]
- Secondary Outcome Measures: Change in liver iron concentration (LIC), cardiac T2*, and serum ferritin.[3]
- Key Assessments: Safety was monitored throughout the study. Efficacy was assessed by measuring changes in LIC, cardiac T2*, and serum ferritin levels from baseline at yearly intervals.[3]

Visualizing the Mechanism and Workflow

To illustrate the processes involved in managing iron overload and the mechanism of action of iron chelators, the following diagrams are provided.



Caption: Overview of transfusional iron overload and the mechanism of iron chelation therapy.



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Caption: A generalized workflow for a clinical trial evaluating an iron chelating agent.

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